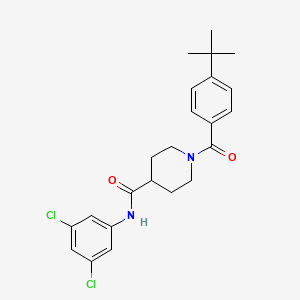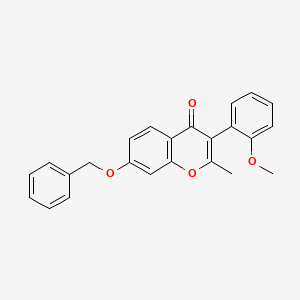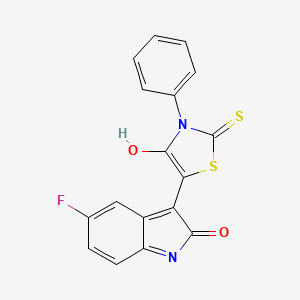![molecular formula C19H24N6O5S B3537546 N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B3537546.png)
N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Descripción general
Descripción
N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a useful research compound. Its molecular formula is C19H24N6O5S and its molecular weight is 448.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.15288906 g/mol and the complexity rating of the compound is 803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
- A study by Darwish et al. (2014) highlighted the synthesis of various heterocycles incorporating sulfamoyl moiety, which were then evaluated for their in vitro antibacterial and antifungal activities, showing promising results. This suggests potential antimicrobial applications of compounds related to N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide (Darwish, Atia, & Farag, 2014).
Synthesis and Structural Studies
- Research by Hesek & Rybár (1994) described the synthesis of new thiadiazepino-purine ring systems. The study provides insights into the synthetic pathways and structural properties of compounds related to the target chemical, potentially applicable in developing novel therapeutic agents (Hesek & Rybár, 1994).
- Ağırtaş & İzgi (2009) conducted a study on the synthesis and characterization of new metallophthalocyanines with phenoxyacetamide units, relevant for understanding the chemical properties and potential applications in materials science of related compounds (Ağırtaş & İzgi, 2009).
Enzyme Inhibitory Potential
- Abbasi et al. (2019) explored the enzyme inhibitory potential of new sulfonamides having benzodioxane and acetamide moieties. This research could provide insights into the biochemical interactions and potential therapeutic applications of related compounds (Abbasi et al., 2019).
Antimalarial and Antitumor Activities
- Fahim & Ismael (2021) investigated antimalarial sulfonamides, which could illuminate the potential of related compounds in developing treatments for malaria and possibly other parasitic diseases (Fahim & Ismael, 2021).
- The study by Ravichandiran et al. (2019) on the synthesis and anticancer evaluation of 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety provides insights into the antitumor potential of compounds related to the target chemical (Ravichandiran et al., 2019).
Neuroprotective and MAO-B Inhibitory Activities
- Mitkov et al. (2022) conducted research on theophylline-7-acetyl semi- and thiosemicarbazide hybrids, revealing potential neuroprotective and MAO-B inhibitory activities, which may be relevant for compounds similar to the target chemical (Mitkov et al., 2022).
Propiedades
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O5S/c1-5-25(6-2)31(29,30)14-9-7-13(8-10-14)21-15(26)11-24-12-20-17-16(24)18(27)23(4)19(28)22(17)3/h7-10,12H,5-6,11H2,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNATPUAESSDAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3537475.png)
![2-[(4-bromophenyl)sulfonyl]-3-(2H-chromen-3-yl)acrylonitrile](/img/structure/B3537476.png)
![N-(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B3537485.png)
![N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B3537493.png)
![2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B3537498.png)
![3-(3-nitrophenyl)-N-[2-(1-piperidinyl)phenyl]acrylamide](/img/structure/B3537501.png)
![2-(4-bromophenyl)-5-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3537507.png)
![N-[({4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]propanamide](/img/structure/B3537515.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B3537538.png)
![1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B3537549.png)
![N-{4-[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-bromobenzamide](/img/structure/B3537563.png)
